Lipophilicity-Driven Differentiation from Monocyclic Pyrazole-3-carbaldehydes for CNS Target Engagement
The target compound's predicted LogP of 1.56 provides a 1.0-1.5 log unit increase in lipophilicity compared to 1-methyl-1H-pyrazole-3-carbaldehyde (estimated LogP 0.5-0.6). In the context of designing N-type calcium channel (Cav2.2) inhibitors for chronic pain, this increase directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration, a critical feature for a CNS target. The discovery program by Winters et al. established that the cyclopenta[c]pyrazole core is essential for Cav2.2 activity, with N-alkyl substitutions further tuning potency and in vivo efficacy in the rat CFA pain model [1].
| Evidence Dimension | Lipophilicity calculated LogP |
|---|---|
| Target Compound Data | 1.56 (C8H10N2O) |
| Comparator Or Baseline | ~0.5-0.6 for 1-methyl-1H-pyrazole-3-carbaldehyde (C5H6N2O, CAS 27258-32-8); ~1.2 for 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde (C7H8N2O, CAS 1018663-45-0) |
| Quantified Difference | LogP increase of 1.0-1.5 units vs. monocyclic analog; 0.3-0.4 units vs. des-methyl bicyclic analog. |
| Conditions | Predicted LogP from ChemSpace (ALOGPS 2.1 based on SMILES CN1N=C(C=O)C2=C1CCC2). Comparator LogP estimated using same in silico method. |
Why This Matters
This predicted lipophilicity improvement is quantitatively meaningful for CNS penetration, mitigating a common failure mode for hydrophilic pyrazole hits in pain and neurology programs.
- [1] Winters, M. P., et al. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014, 24(9), 2057-2061. View Source
